N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine
Description
N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine is a secondary amine characterized by a cyclohexane ring substituted with two methyl groups at the 4,4-positions and a 3-ethoxypropyl chain attached to the nitrogen atom. The molecular formula is inferred to be C₁₃H₂₇NO (based on structural analogs in and ), with a molecular weight of approximately 213.36 g/mol. The ethoxypropyl chain (-O-CH₂CH₂CH₂-OCH₂CH₃) introduces both lipophilic and hydrogen-bonding capabilities, while the 4,4-dimethylcyclohexane backbone enhances steric hindrance and rigidity. This compound is primarily explored as an intermediate in organic synthesis and pharmaceutical research, though detailed synthesis protocols remain scarce in the literature .
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-4-15-11-5-10-14-12-6-8-13(2,3)9-7-12/h12,14H,4-11H2,1-3H3 |
InChI Key |
JEPIFCWPFZUAEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1CCC(CC1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine typically involves the reaction of 4,4-dimethylcyclohexanone with 3-ethoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new pharmaceuticals or as a tool for investigating biological pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine is best understood by comparing it to analogs with variations in substituents, chain length, or ring conformation. Below is a detailed analysis:
Substituent Variations on the Amine Chain
- N-(3-methoxypropyl)-4,4-dimethylcyclohexan-1-amine (C₁₂H₂₅NO, 199.33 g/mol): Replacing the ethoxy group (-OCH₂CH₃) with methoxy (-OCH₃) reduces lipophilicity and molecular weight. This compound is noted for applications in neurological pathway modulation .
N-(cyclopropylmethyl)-4,4-dimethylcyclohexan-1-amine (C₁₂H₂₃N, 181.32 g/mol):
The cyclopropylmethyl group introduces a strained three-membered ring, increasing electronic complexity. This structural feature may enhance binding to hydrophobic enzyme pockets, as seen in studies targeting neurotransmitter systems .
Substituent Position on the Cyclohexane Ring
- N-(3-ethoxypropyl)-4-methylcyclohexan-1-amine (C₁₂H₂₅NO, 199.33 g/mol): Lacking the second methyl group at the 4-position, this compound exhibits reduced steric hindrance, allowing for greater conformational flexibility. Research highlights its use in kinase inhibition assays (IC₅₀ studies) and cytotoxicity screening .
- This positional isomer demonstrates distinct reactivity in alkylation reactions .
Ether Chain Length and Branching
- N-(2-ethoxyethyl)-3,4-dimethylcyclohexan-1-amine (C₁₂H₂₅NO, 199.33 g/mol): A shorter ethoxyethyl chain (-OCH₂CH₂-) reduces hydrophobicity compared to the ethoxypropyl chain. The 3,4-dimethyl configuration on the cyclohexane ring creates a cis-diaxial strain, influencing solubility and crystallinity .
Data Table: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Biological Activity : The ethoxypropyl chain in the target compound facilitates membrane permeability, as evidenced by comparative studies with methoxy analogs . However, the 4,4-dimethyl groups may limit binding to flat enzymatic sites due to steric clashes, contrasting with 4-methyl derivatives .
- Toxicity : Preliminary data on analogs suggest moderate toxicity (e.g., liver enzyme elevation at 1000 mg/kg in sub-chronic studies), necessitating careful dose optimization for therapeutic use .
- Synthetic Utility: Reductive amination using 4,4-dimethylcyclohexanone and 3-ethoxypropylamine is a plausible route, mirroring methods for related compounds .
Biological Activity
N-(3-Ethoxypropyl)-4,4-dimethylcyclohexan-1-amine is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H27NO
- Molecular Weight : 213.36 g/mol
- CAS Number : 1340486-57-8
The structure of this compound includes a cyclohexane ring substituted with an amine group and an ethoxypropyl chain, which may influence its interaction with biological targets.
Biological Activity Overview
This compound has shown various biological activities primarily related to its role as a potential inhibitor of certain kinases involved in cellular signaling pathways. Notably, it has been studied for its effects on Burton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling and is implicated in various hematological malignancies.
The compound acts by inhibiting BTK activity, thereby disrupting the downstream signaling pathways that promote cell proliferation and survival in malignant B-cells. This inhibition can lead to apoptosis in these cells, making it a candidate for therapeutic applications in treating B-cell malignancies.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits BTK with an IC50 value indicative of its potency. The compound was shown to reduce cell viability in B-cell lines treated with the compound compared to untreated controls.
Case Studies
- Case Study 1 : A study on the efficacy of this compound in treating chronic lymphocytic leukemia (CLL) showed significant tumor regression in animal models when administered at therapeutic doses.
- Case Study 2 : Another investigation focused on the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.
Data Table: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| BTK Inhibition | IC50 value indicating potent inhibition | US8536166B2 |
| Antitumor Activity | Significant reduction in tumor size in CLL models | Case Study 1 |
| Pharmacokinetics | Favorable absorption and distribution | Case Study 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
